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Introduction

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a reliable and widely used cell-
permeable fluorescent dye for tracking cell division generations in vitro and in vivo.[1][2][3] Its
ability to covalently label intracellular proteins makes it a stable, long-term cellular marker.[2][4]
As cells divide, the dye is distributed equally between daughter cells, leading to a successive
halving of fluorescence intensity with each generation.[1][4][5] This allows for the quantitative
analysis of cell proliferation by flow cytometry.[5][6] This document provides detailed application
notes and protocols for using CFDA-SE to measure cell division.

Principle of Action

The mechanism of CFDA-SE labeling involves a two-step intracellular process. Initially, the
non-fluorescent and cell-permeable CFDA-SE diffuses across the cell membrane into the
cytoplasm.[1][3][6] Inside the cell, intracellular esterases cleave the acetate groups, converting
CFDA-SE into the highly fluorescent and membrane-impermeable carboxyfluorescein
succinimidyl ester (CFSE).[1][4][6] The succinimidyl ester group of CFSE then covalently binds
to primary amines on intracellular proteins, ensuring the stable retention of the fluorescent dye
within the cell.[2][4][7]
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Mechanism of CFDA-SE intracellular activation and protein labeling.

Quantitative Data Summary

Successful cell labeling with CFDA-SE depends on optimizing several parameters, including
dye concentration, cell density, and incubation time. These parameters can vary between cell

types.[8][9]
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Parameter

Suspension Cells

Adherent Cells

General
Recommendations
& Notes

Cell Density for
Labeling

1x10°to5x 107
cells/mL[9][10]

Grow to desired
confluency on
coverslips or plates[2]
[11]

Ensure a single-cell
suspension for
uniform labeling.[9]
[10]

CFDA-SE Stock

Solution

1-5 mM in anhydrous
DMSO[6][9][10]

1-5 mM in anhydrous
DMSO[11][12]

Prepare single-use
aliquots and store at
-20°C, protected from
light and moisture.[9]
[10][13]

CFDA-SE Working
Concentration

0.5 - 10 uM (typically
0.5 - 5 puM)[9][10][13]

1 - 25 uM[2][12]

Titrate to find the
lowest effective
concentration to
minimize toxicity.[9]
[10]

Incubation Time

5 - 20 minutes[4][9]
[10]

10 - 20 minutes[2][11]

Protect from light

during incubation.[4]

37°C is generally

Incubation 37°C or Room ) )
37°C[2][11] optimal for enzymatic
Temperature Temperature[10][13] o
activity.[10]
) The high protein
Replace labeling o
Add 5 volumes of ) ) concentration in the
) solution with fresh, o )
Quenching complete culture medium inactivates

medium.[10][14]

pre-warmed medium.
[2][11]

unreacted CFDA-SE.
[©]

Experimental Protocols

Reagent Preparation
o CFDA-SE Stock Solution (e.g., 2 mM):
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o Allow the vial of CFDA-SE to equilibrate to room temperature before opening.

o Add the appropriate volume of anhydrous DMSO to the vial to achieve a 2 mM
concentration (e.g., for a 50 pg vial with a molecular weight of 557.5 g/mol , add 44.8 uL of
DMSO).

o Vortex briefly to dissolve fully.

o Aliquot into single-use, moisture-free tubes and store at -20°C for up to 2 months.[9][10]

» Labeling Buffer:

o Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) without
serum.[9][10] Serum contains esterases that can prematurely cleave CFDA-SE.[15]
Adding 0.1% BSA is sometimes recommended.[9][10]

e Quenching/Culture Medium:

o Complete cell culture medium containing at least 10% Fetal Bovine Serum (FBS).[9][10]

Protocol 1: Labeling of Suspension Cells

e Harvest cells and wash once with pre-warmed (37°C) PBS.
o Centrifuge at 300-500 x g for 5 minutes and aspirate the supernatant.

e Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 106 to 1 x 107
cells/mL.[10][13] Ensure a single-cell suspension.

e Prepare a 2X working solution of CFDA-SE in PBS (e.g., for a final concentration of 5 uM,
prepare a 10 uM solution).[9][10]

e Add an equal volume of the 2X CFDA-SE solution to the cell suspension and mix gently.[10]
e Incubate for 10 minutes at 37°C, protected from light.[10][12]
» To stop the reaction, add at least 5 volumes of ice-cold complete culture medium.[12][14]

o Centrifuge the cells and discard the supernatant.
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Wash the cells twice with complete culture medium to remove any unbound dye.[10] An
optional 5-minute incubation at 37°C between washes can help free, unreacted dye to
diffuse out.[9][10]

Resuspend the cells in fresh, pre-warmed culture medium for subsequent experiments.

Acquire a "time zero" sample by flow cytometry to confirm successful labeling.[4]

Protocol 2: Labeling of Adherent Cells

Grow adherent cells on coverslips or in culture plates to the desired density.
Aspirate the culture medium from the cells.
Wash the cells once with pre-warmed (37°C) PBS.

Prepare the desired final concentration of CFDA-SE working solution in pre-warmed PBS
(e.g., 1-10 uM).[2]

Add a sufficient volume of the CFDA-SE working solution to completely cover the cells.
Incubate for 10-15 minutes at 37°C, protected from light.[11]

Aspirate the labeling solution.

Add fresh, pre-warmed complete culture medium to the cells.

Incubate for at least 30 minutes at 37°C to allow for the complete hydrolysis of the dye.[16]
Wash the cells once with complete culture medium.

Replace with fresh medium and proceed with the experiment.

Experimental and Data Analysis Workflow

The overall process involves cell preparation, labeling, culturing, and finally, analysis of

proliferation by flow cytometry.
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Cell Preparation

Harvest & Count Cells

Y
[Wash with Serum-Free Buffer (e.g., PBSD

Y

[Resuspend to 1-10 x 106 cells/ml_]

CFDA—S];' Labeling

(Add CFDA-SE (0.5-10 pM final conc.))

\ 4
Incubate 10-20 min at 37°C
(Protect from light)

Y

(Quench with Complete Medium]

Wash Cells (2-3 times)

Cell Culture & Proliferation

e . Culture Cells with Stimuli
Acquire ‘Time 0' Sample .
(e.g., mitogens, drugs)
A

(Harvest at Desired Timepoints]

Data Acquisit‘i

;)n & Analysis

Acquire on Flow Cytometer
(488 nm laser, ~525 nm emission)

Gate on Live, Single Cells

Y

(Generate CFSE Fluorescence Histogram)

Y

Gnalyze Generational Peaks)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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